molecular formula C19H15N3OS B3406676 (E)-3-((3-methoxyphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile CAS No. 374101-22-1

(E)-3-((3-methoxyphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile

Cat. No.: B3406676
CAS No.: 374101-22-1
M. Wt: 333.4 g/mol
InChI Key: HYAIIJUNVKWJHR-NTCAYCPXSA-N
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Description

(E)-3-((3-methoxyphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile is an organic compound that features a complex structure with a thiazole ring and an acrylonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((3-methoxyphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Amination: The thiazole intermediate can then be reacted with 3-methoxyaniline to introduce the amino group.

    Acrylonitrile Formation: Finally, the acrylonitrile group can be introduced via a Knoevenagel condensation reaction between the thiazole intermediate and a suitable aldehyde in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-3-((3-methoxyphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential use as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-3-((3-methoxyphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile would depend on its specific interactions with biological targets. Typically, such compounds may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(Phenylamino)-2-(4-phenylthiazol-2-yl)acrylonitrile: Lacks the methoxy group.

    (E)-3-((3-methoxyphenyl)amino)-2-(4-methylthiazol-2-yl)acrylonitrile: Has a methyl group instead of a phenyl group on the thiazole ring.

Uniqueness

(E)-3-((3-methoxyphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile is unique due to the presence of both the methoxy group and the phenylthiazole moiety, which may confer specific biological activities or chemical reactivity not seen in similar compounds.

Properties

IUPAC Name

(E)-3-(3-methoxyanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c1-23-17-9-5-8-16(10-17)21-12-15(11-20)19-22-18(13-24-19)14-6-3-2-4-7-14/h2-10,12-13,21H,1H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAIIJUNVKWJHR-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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